8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Overview
Description
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H9BrN2O2 and a molecular weight of 329.15 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
“8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinoline derivatives can interact with their targets in various ways, such as by inhibiting or activating certain enzymes or receptors .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Quinoline derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined through specific pharmacokinetic studies. Factors such as its molecular weight (329.15 ) could influence these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis.
Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the brominated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and pyridine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-methanol derivatives .
Scientific Research Applications
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the bromine and pyridine substituents, making it less versatile in certain chemical reactions.
2-(Pyridin-3-yl)quinoline-4-carboxylic acid: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
8-Bromoquinoline-4-carboxylic acid:
Uniqueness
8-Bromo-2-(pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the pyridine ring. These substituents enhance its reactivity and potential biological activities, making it a valuable compound in research and development .
Properties
IUPAC Name |
8-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDGHQSZKRIVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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